molecular formula C9H10N4 B5379397 5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide

5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide

Cat. No.: B5379397
M. Wt: 174.20 g/mol
InChI Key: CXWNEZRQOGBDEF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a key structural motif in the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can facilitate further functionalization and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly at the quinazoline ring, can introduce various substituents, enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yield and selectivity .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities. These derivatives are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of a cyanamide group.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-12-9-11-5-7-3-1-2-4-8(7)13-9/h5H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWNEZRQOGBDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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